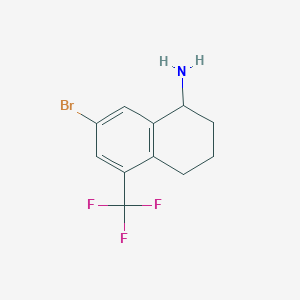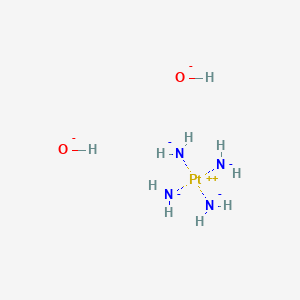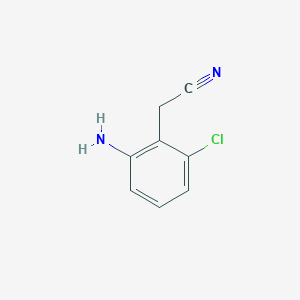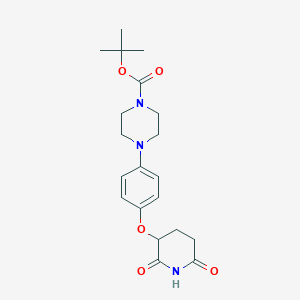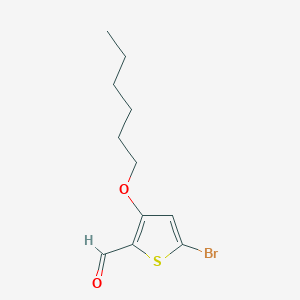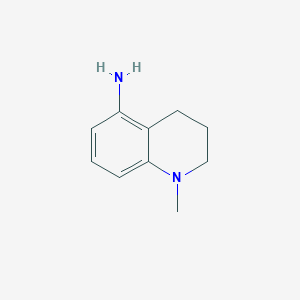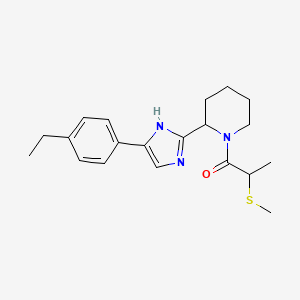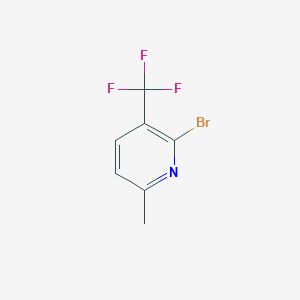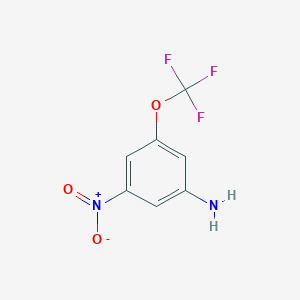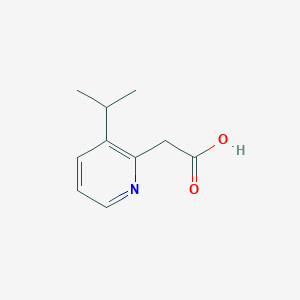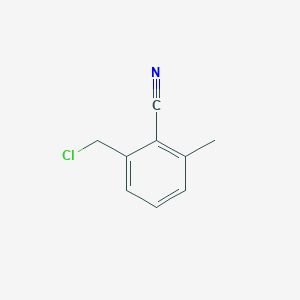
2-(Chloromethyl)-6-methylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-6-methylbenzonitrile is an organic compound with the molecular formula C9H8ClN It is a derivative of benzonitrile, where the benzene ring is substituted with a chloromethyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-methylbenzonitrile typically involves the chloromethylation of 6-methylbenzonitrile. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or zinc iodide (ZnI2). The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic. The aromatic ring then attacks the electrophilic carbon, followed by rearomatization to form the chloromethylated product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts like ZnCl2 or ZnI2 is common, and the reaction is typically conducted at controlled temperatures to optimize the yield and purity of the product.
化学反応の分析
Types of Reactions
2-(Chloromethyl)-6-methylbenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of various derivatives.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols, alcohols), solvents (e.g., dichloromethane, ethanol), and bases (e.g., sodium hydroxide, potassium carbonate).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions.
Reduction: Reducing agents (e.g., LiAlH4, hydrogen gas with a catalyst like palladium on carbon).
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-(Chloromethyl)-6-methylbenzoic acid.
Reduction: 2-(Chloromethyl)-6-methylbenzylamine.
科学的研究の応用
2-(Chloromethyl)-6-methylbenzonitrile has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It can be used in the preparation of polymers and resins with specific properties.
Medicinal Chemistry: Derivatives of this compound are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Chemical Biology: It is used in the study of enzyme mechanisms and the development of enzyme inhibitors.
作用機序
The mechanism of action of 2-(Chloromethyl)-6-methylbenzonitrile depends on the specific reaction or application. For example, in substitution reactions, the chloromethyl group acts as an electrophile, which is attacked by nucleophiles. In biological systems, derivatives of this compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
類似化合物との比較
Similar Compounds
2-(Chloromethyl)benzonitrile: Lacks the methyl group at the 6-position.
6-Methylbenzonitrile: Lacks the chloromethyl group.
2-(Bromomethyl)-6-methylbenzonitrile: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Uniqueness
2-(Chloromethyl)-6-methylbenzonitrile is unique due to the presence of both the chloromethyl and methyl groups on the benzene ring, which provides specific reactivity and potential for diverse chemical transformations. This dual substitution pattern allows for the synthesis of a wide range of derivatives with varying properties and applications.
特性
分子式 |
C9H8ClN |
|---|---|
分子量 |
165.62 g/mol |
IUPAC名 |
2-(chloromethyl)-6-methylbenzonitrile |
InChI |
InChI=1S/C9H8ClN/c1-7-3-2-4-8(5-10)9(7)6-11/h2-4H,5H2,1H3 |
InChIキー |
XFCOFNZJYFPSEL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)CCl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-thiophen-3-yl-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B15221725.png)
